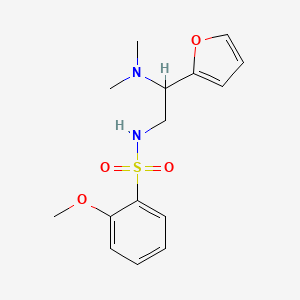

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a dimethylaminoethyl group substituted with a furan-2-yl moiety and a 2-methoxybenzenesulfonamide backbone.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-17(2)12(13-8-6-10-21-13)11-16-22(18,19)15-9-5-4-7-14(15)20-3/h4-10,12,16H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDVJSGDZVMZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1OC)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One possible route includes:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the dimethylamino group: The dimethylamino group can be introduced via nucleophilic substitution reactions.

Attachment of the sulfonamide group: The sulfonamide group can be attached to the methoxybenzene ring through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds related to N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide exhibit significant antibacterial activity. For instance, derivatives of furan-containing sulfonamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 20 to 70 µM, suggesting potent antibacterial properties compared to standard antibiotics .

Neurotropic Effects

Preliminary studies have also explored the neurotropic effects of related compounds, indicating potential applications in neuropharmacology. These compounds may interact with neurotransmitter systems, offering avenues for the treatment of neurological disorders. However, further investigation is necessary to elucidate the specific mechanisms and therapeutic implications .

Cancer Treatment

The sulfonamide moiety in this compound is of particular interest in cancer research. Compounds with similar structures have been evaluated for their anticancer properties, demonstrating the ability to inhibit tumor growth in various cancer cell lines. The incorporation of furan rings has been linked to enhanced bioavailability and efficacy in preclinical models .

Antimicrobial Resistance

Given the rising concern over antimicrobial resistance, the development of novel agents like this compound is critical. Its unique structure may provide a scaffold for designing new antibiotics that can circumvent existing resistance mechanisms .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antibacterial activity against S. aureus | MIC values ranged from 20–40 µM; effective against resistant strains |

| Study 2 | Investigate neurotropic effects | Indicated potential for treating neurodegenerative diseases; further research needed |

| Study 3 | Assess anticancer properties | Showed significant inhibition of tumor cell proliferation in vitro |

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares functional groups with several pharmacologically active molecules:

- Furan-containing sulfonamides (e.g., ranitidine analogs in and ): These often exhibit H2 receptor antagonism or multi-target ligand behavior.

- Dimethylaminoethyl-substituted sulfonamides (e.g., PI4KB inhibitors in ): These are linked to kinase inhibition and antiviral activity.

- Methoxybenzenesulfonamide derivatives (e.g., compounds in and ): These demonstrate diverse binding interactions due to the electron-donating methoxy group.

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and stability is critical:

*Estimated based on structural similarity to and .

Stability and Bioavailability

- The furan ring may confer metabolic susceptibility to oxidation, as seen in ranitidine analogs ().

- The dimethylaminoethyl group enhances solubility at physiological pH, a feature shared with compound 14 () .

Research Implications and Gaps

- Structural Optimization : Modifying the furan substituent (e.g., replacing with thiazole, as in ) could improve metabolic stability .

- Target Validation : Testing against PI4KB or carbonic anhydrase isoforms (based on sulfonamide specificity) is warranted.

- Synthetic Scalability : Methods in (e.g., silica gel chromatography for polar sulfonamides) could streamline production .

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety and a methoxybenzenesulfonamide group. The molecular formula is with a molecular weight of approximately 330.40 g/mol. Its structural components suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Antitumor Activity

Recent studies have evaluated the antitumor activity of related furan derivatives. For instance, compounds containing similar furan and benzenesulfonamide structures have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D culture assays.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

These findings indicate that the compound may exhibit promising antitumor properties, particularly in monolayer cultures, which often reflect more favorable drug responses compared to three-dimensional environments .

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound have been assessed for their antimicrobial properties. Studies have reported that certain furan-based sulfonamides possess effective antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 µM to 70 µM, highlighting their potential as therapeutic agents against resistant bacterial infections .

The proposed mechanism of action for compounds similar to this compound involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction can disrupt cellular processes essential for tumor growth and bacterial replication . The binding affinity and specificity towards DNA can vary based on structural modifications within the compound.

Case Studies

- Antitumor Efficacy in Vivo : In a study involving immunosuppressed rat models, certain furan derivatives showed significant efficacy against opportunistic infections caused by Pneumocystis carinii, suggesting that these compounds could also play a role in immunocompromised settings .

- Clinical Trials : Some derivatives have progressed through early-phase clinical trials, demonstrating safety and preliminary efficacy in patients with specific types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.